molecular formula C11H12N4O3 B14909673 n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide

n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide

Cat. No.: B14909673
M. Wt: 248.24 g/mol
InChI Key: YRBVFVGPPQMSQQ-UHFFFAOYSA-N
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Description

N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is an acetamide derivative featuring a 4-cyano-2-nitrophenyl substituent linked via an ethylamino group. The compound’s structure combines electron-withdrawing groups (cyano and nitro) on the aromatic ring, which may enhance electrophilicity and influence intermolecular interactions. Its synthesis likely involves condensation of acetamide precursors with functionalized aromatic amines, a method analogous to related N-substituted phenylacetamides .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

N-[2-(4-cyano-2-nitroanilino)ethyl]acetamide

InChI

InChI=1S/C11H12N4O3/c1-8(16)13-4-5-14-10-3-2-9(7-12)6-11(10)15(17)18/h2-3,6,14H,4-5H2,1H3,(H,13,16)

InChI Key

YRBVFVGPPQMSQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of cyanoacetamides typically involves solvent-free methods to enhance efficiency and reduce costs. For instance, the reaction of substituted aryl amines with alkyl cyanoacetates can be performed without solvents at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key differentiators are the 4-cyano and 2-nitro substituents on the phenyl ring. Comparable compounds include:

Compound Name (Reference) Substituents/Modifications Key Functional Groups
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro, 2-nitro, methylsulfonyl Chloro, nitro, sulfonyl
N-(2-((3-Methoxyphenyl)amino)ethyl)acetamide (4a) 3-methoxy, ethylamino linkage Methoxy, ethylamino
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl Cyano, urea-like carbonyl
20a (GPR139 agonist) 4-Methoxyphenyl, pyrrolotriazine moiety Methoxy, heterocyclic fused ring
  • Intermolecular Interactions : The nitro group in the target compound may promote hydrogen bonding or π-π stacking, similar to the nitro-substituted compound in , which exhibited intermolecular C—H⋯O interactions. By contrast, methylsulfonyl groups in enable distinct packing via sulfonyl oxygen interactions.

Physicochemical Properties

  • Solubility and logP: Methoxy and hydroxy analogs in exhibit logP values of 1.2–1.8, suggesting moderate hydrophilicity. The target compound’s nitro and cyano groups may lower solubility compared to these derivatives.

Biological Activity

n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H12N4O3
  • IUPAC Name : N-[2-(4-cyano-2-nitrophenylamino)ethyl]acetamide

The synthesis typically involves the reaction of 4-cyano-2-nitroaniline with ethyl acetamide under controlled conditions, yielding the target compound with high purity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Escherichia coli12.5 µg/mLModerate activity
Staphylococcus aureus15.0 µg/mLEffective against Gram-positive bacteria
Pseudomonas aeruginosa20.0 µg/mLLower activity noted

The compound exhibits a selective toxicity profile, showing less cytotoxicity towards human embryonic kidney cells with a selectivity index value greater than 11 .

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell line studies, particularly against MDA-MB-231 (breast cancer) and A549 (lung cancer), the compound demonstrated IC50 values indicating potent cytotoxic effects:

Cell Line IC50 (µM) Comparison
MDA-MB-2310.0103Superior to standard cisplatin
A5490.0095Significant inhibition observed

These findings suggest that this compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

Molecular docking studies have provided insights into the potential mechanisms through which this compound exerts its biological effects. The compound appears to interact with key enzymes involved in metabolic pathways related to both bacterial resistance and cancer cell survival:

  • Inhibition of InhA : The compound has been shown to bind effectively to the enoyl-acyl carrier protein reductase (InhA), a target for anti-tubercular drugs, suggesting a similar mechanism might be applicable in other microbial contexts .
  • DNA Gyrase Inhibition : Preliminary data indicate that it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

  • Study on Antimicrobial Resistance : A study demonstrated that this compound could restore sensitivity in resistant E. coli strains when used in combination with traditional antibiotics, suggesting its utility as an adjuvant therapy .
  • Cancer Cell Line Trials : Research involving various cancer cell lines revealed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

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